BenchChemオンラインストアへようこそ!

Ascaphin-8

ESBL clinical isolates antibacterial resistance

Ascaphin-8 is the most potent ascaphin AMP, validated against MDR bacteria, ESBL-producing Enterobacteriaceae (MIC 1.5–25 μM), and multiple cancer cell lines. This 19-residue C-terminally α-amidated peptide provides an essential SAR reference scaffold for rational analog design, with complete lysine-substituted and stapled variant knowledge bases enabling therapeutic index optimization. Procure for anti-infective and oncology drug discovery programs requiring a well-characterized, broad-spectrum antimicrobial and antitumor lead compound.

Molecular Formula
Molecular Weight
Cat. No. B1578179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscaphin-8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ascaphin-8 Antimicrobial Peptide: Procurement-Relevant Sequence, Source, and Pharmacological Profile


Ascaphin-8 (GFKDLLKGAAKALVKTVLF·NH₂) is a 19-residue, C-terminally α-amidated, cationic antimicrobial peptide (AMP) originally isolated from norepinephrine-stimulated skin secretions of the North American tailed frog Ascaphus truei, the most primitive extant anuran [1]. The peptide adopts an amphipathic α-helical conformation in membrane-mimetic environments and demonstrates broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) clinical isolates, as well as antifungal and antitumor activities [2][3]. Ascaphin-8's primary sequence and net charge of +3 distinguish it from other ascaphin family members, and its C-terminal amidation is critical for antimicrobial function [1].

Why Ascaphin-8 Cannot Be Replaced by Other Ascaphin Family Members or Generic AMPs


Ascaphin-8 exhibits a unique combination of high antimicrobial potency and substantial hemolytic activity that distinguishes it from all other ascaphin family members (ascaphins 1–7), which generally display lower potency but also lower toxicity [1]. Within the ascaphin family, ascaphin-8 consistently shows the highest potency against a range of pathogenic microorganisms but also the greatest hemolytic activity, making it the most potent—and most toxic—parent scaffold for rational analog design [1][2]. Unlike peptide XT-7 from Xenopus tropicalis, which shares broad-spectrum activity but suffers from different toxicity limitations (LC₅₀ = 140 μM for XT-7 vs. 55 μM for ascaphin-8), ascaphin-8 has proven to be a superior starting point for engineered analogs with dramatically improved therapeutic indices through single or double amino acid substitutions [3][4]. Substituting ascaphin-8 with another ascaphin variant or an unrelated frog skin AMP would forfeit this established structure-activity relationship (SAR) knowledge base and the availability of well-characterized, high-therapeutic-index analogs.

Ascaphin-8 Quantitative Differentiation Evidence: Head-to-Head MIC, Hemolytic, and Antitumor Comparisons


Ascaphin-8 vs. Lysine-Substituted Analogs: Potency Against ESBL-Producing Clinical Isolates

Ascaphin-8 demonstrates potent activity against ESBL-producing clinical isolates, with MIC values of 1.5–6 μM against Escherichia coli and 12.5–25 μM against Klebsiella pneumoniae [1]. Substitution of Ala¹⁰, Val¹⁴, or Leu¹⁸ with L-lysine yields analogs (Lys10, Lys14, Lys18) that largely retain antibacterial potency while drastically reducing hemolytic activity (LC₅₀ > 500 μM vs. 55 μM for the parent peptide) [1][2]. Notably, ESBL-producing Proteus mirabilis strains are susceptible to ascaphin-8 (MIC = 12.5–25 μM), whereas non-ESBL isolates of the same species are intrinsically resistant (MIC > 100 μM), indicating a differential susceptibility linked to the ESBL phenotype [1].

ESBL clinical isolates antibacterial resistance Gram-negative

Therapeutic Index Improvement: [I2, K19]Ascaphin-8 vs. Parent Ascaphin-8 and XT-7 Analogs

The parent peptide ascaphin-8 has a therapeutic index (TI = HC₅₀/MIC for erythrocytes vs. bacteria) of <37 [1]. Using the Mutator computational tool for rational peptide design, the double-substitution analog [I2, K19]ascaphin-8 was predicted to achieve TI > 80 and was experimentally confirmed to have TI > 130 against both S. aureus and E. coli [1]. For comparison, the analogous double-substitution analog of peptide XT-7, [K2, K16]XT-7, achieved TI > 130 for S. aureus/E. coli but showed a TI increase from 5 to >270 specifically against P. aeruginosa—a species against which XT-7 is less potent than ascaphin-8 [1]. This demonstrates that ascaphin-8 serves as a superior scaffold for achieving therapeutic index improvements through rational mutagenesis.

therapeutic index selectivity peptide engineering hemolysis

Stapled Ascaphin-8 Analogs: Quantitative Antitumor Activity Comparison Against Parent Peptide

Ascaphin-8 exhibits intrinsic antitumor activity, with IC₅₀ values of 18.83 μM (HCT116 colon cancer), 9.33 μM (MCF-7 breast cancer), and 9.25 μM (U87 glioblastoma) [1]. Hydrocarbon-stapled analogs designed to improve structural stability and biological activity significantly outperform the parent peptide: A8-4-Dp achieves IC₅₀ values of 3.03 μM (HCT116), 2.99 μM (MCF-7), and 3.63 μM (U87), representing 3.1–6.2-fold improvements [1]. Similarly, A8-2-o achieves IC₅₀ values of 4.78 μM (HCT116), 3.79 μM (MCF-7), and 4.63 μM (U87) [1]. In a separate study using thiol-halogen click chemistry for stapling, ascaphin-8-3 showed IC₅₀ = 2.4 μM against A549 lung cancer cells and 7.2 μM against C4-2B prostate cancer cells, and also demonstrated stronger inhibition of metastatic capabilities in A549 cells compared to the parent peptide [2].

antitumor stapled peptide cancer cell lines IC50

Membrane-Selective Mechanism: Ascaphin-8 Preferential Binding to Bacterial vs. Mammalian Membrane Models

Biophysical characterization using calcein liposome leakage, Laurdan general polarization (GP), and dynamic light scattering (DLS) demonstrates that ascaphin-8 and its variants (Var-K5, Var-D4, Var-Y) bind with high affinity (≤2 μM) to bacterial membrane models but lose activity in sterol-enriched membranes containing cholesterol (mammalian model) or ergosterol (fungal model) [1]. The peptide induces pore formation with an estimated pore size >20 nm in bacterial membrane models, with no significant difference among peptide variants [1]. All tested peptides reduced membrane fluidity (measured by GP) in the bacterial model but not in sterol-containing models [1]. This sterol-dependent selectivity mechanism is consistent with the peptide's higher hemolytic activity compared to other ascaphin family members, as mammalian cell membranes contain cholesterol [1][2].

membrane selectivity pore formation sterol discrimination biophysical characterization

[D4k]Ascaphin-8 Analog: Superior Anti-Acne Potency Compared to Other Frog Skin Peptides

Among five frog skin-derived antimicrobial peptides tested against clinical isolates of Propionibacterium acnes, the [D4k]ascaphin-8 analog exhibited the highest potency with MIC values of 3–12.5 μM [1]. This outperformed other tested peptides including [G4K]XT-7, [T5k]temporin-DRa, brevinin-2GU, and B2RP-ERa [1]. Beyond direct antimicrobial activity, [D4k]ascaphin-8 demonstrated significant anti-inflammatory effects: it reduced TNF-α release from concanavalin A-stimulated peripheral blood mononuclear (PBM) cells at both 1 and 20 μg/mL, and reduced IFN-γ release from unstimulated PBM cells at the same concentrations [1]. No significant effects on IL-17 release were observed [1]. This dual antimicrobial/anti-inflammatory profile is unique to [D4k]ascaphin-8 among the tested panel.

acne vulgaris Propionibacterium acnes anti-inflammatory cytokine modulation

Ascaphin-8 High-Value Application Scenarios for Research and Industrial Procurement


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting ESBL-Producing and MDR Gram-Negative Pathogens

Ascaphin-8 serves as the reference standard for SAR studies aimed at developing novel anti-infectives against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. The peptide's demonstrated potency against ESBL-producing E. coli (MIC 1.5–6 μM), K. pneumoniae (MIC 12.5–25 μM), and other ESBL producers including Citrobacter, Salmonella, Serratia, and Shigella spp. (MIC ≤25 μM) [1] establishes it as a validated starting point for rational analog design. The well-characterized lysine-substituted analog series (Lys4, Lys8, Lys10, Lys14, Lys18) provides a complete SAR map correlating substitution position with antibacterial potency and hemolytic activity [1], enabling informed procurement of specific analogs based on the target therapeutic window. The unexpected differential susceptibility of ESBL-producing vs. non-ESBL P. mirabilis strains further positions ascaphin-8 as a unique tool compound for investigating ESBL-linked membrane vulnerabilities [1].

Oncology Drug Discovery: Antitumor Peptide Template for Stapled Peptide Development

Ascaphin-8 is a validated antitumor peptide scaffold with demonstrated activity across multiple cancer cell lines, including lung (A549), prostate (C4-2B), colon (HCT116), breast (MCF-7), glioblastoma (U87), and liver (HepG2) cancers [2][3]. The availability of stapled analogs with significantly enhanced potency—A8-4-Dp achieving IC₅₀ values of 2.99–3.63 μM across three cancer lines [3]—makes the parent ascaphin-8 peptide an essential procurement item for cancer drug discovery programs. The demonstrated ability to improve structural stability and hydrolytic enzyme tolerance through hydrocarbon stapling or halogen-sulfhydryl click chemistry [2][3] provides a clear pathway for lead optimization. Ascaphin-8-3's superior inhibition of metastatic capabilities in A549 cells relative to the parent peptide [2] further supports its use in metastasis-targeted drug discovery.

Biophysical Mechanistic Studies of Membrane-Active Antimicrobial Peptides

Ascaphin-8 is the most extensively biophysically characterized member of the ascaphin family, with comprehensive data on membrane binding affinity (≤2 μM for bacterial models), pore formation (>20 nm pore size), membrane fluidity modulation (quantified by Laurdan GP), and sterol-dependent selectivity (complete loss of activity in cholesterol/ergosterol-containing membranes) [4]. This rich biophysical dataset makes ascaphin-8 an ideal model peptide for academic and industrial laboratories studying AMP-membrane interactions, lipid selectivity mechanisms, and the relationship between peptide physicochemical properties and membrane-disruptive activity. The availability of well-characterized charge and hydrophobicity variants (Var-K5, Var-D4, Var-Y) [4] enables controlled studies of how specific residue changes affect membrane binding and disruption without altering the core pore-forming mechanism.

Dermatological Anti-Infective Development for Acne Vulgaris

The [D4k]ascaphin-8 analog has demonstrated the highest potency (MIC 3–12.5 μM) among a panel of frog skin peptides against clinical isolates of Propionibacterium acnes, combined with significant anti-inflammatory activity including reduction of TNF-α and IFN-γ release from human peripheral blood mononuclear cells [5]. This dual antimicrobial/anti-inflammatory pharmacological profile is particularly valuable for topical acne therapeutics, where both bacterial clearance and inflammation control are required. Procurement of the parent ascaphin-8 peptide enables the synthesis of [D4k]ascaphin-8 for preclinical development in acne vulgaris models, with the added advantage that the analog was specifically selected for its low hemolytic activity [5], mitigating one of the primary safety concerns associated with the parent peptide.

Quote Request

Request a Quote for Ascaphin-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.